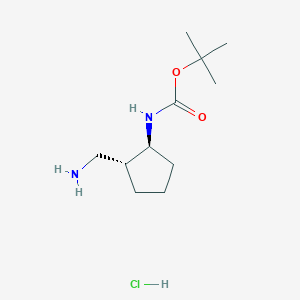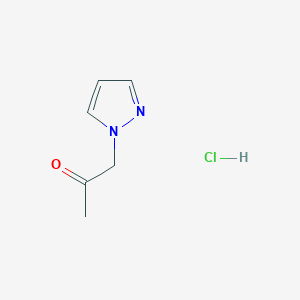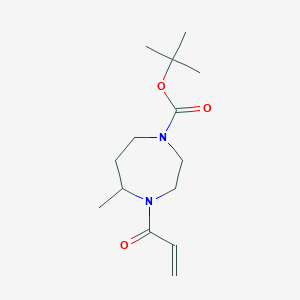![molecular formula C24H22N4O2 B2539452 5-[4-(3-Methylbenzoyl)piperazin-1-yl]-2-[(E)-2-Phenylethenyl]-1,3-oxazol-4-carbonitril CAS No. 940986-64-1](/img/structure/B2539452.png)
5-[4-(3-Methylbenzoyl)piperazin-1-yl]-2-[(E)-2-Phenylethenyl]-1,3-oxazol-4-carbonitril
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wirkmechanismus
The mechanism of action of MS-275 is based on its ability to inhibit histone deacetylase enzymes. Histone deacetylases are enzymes that remove acetyl groups from histone proteins, leading to the repression of gene expression. By inhibiting histone deacetylases, MS-275 increases the acetylation of histone proteins, leading to the activation of genes that are involved in cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
MS-275 has several biochemical and physiological effects on the body. It has been shown to induce cell cycle arrest, inhibit angiogenesis, and induce apoptosis in cancer cells. MS-275 has also been shown to modulate the immune response and reduce inflammation. In addition, MS-275 has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
MS-275 has several advantages for use in lab experiments. It is a potent and specific inhibitor of histone deacetylase enzymes, making it a valuable tool for studying the role of histone acetylation in various biological processes. However, MS-275 also has some limitations. It is a toxic compound and requires careful handling and disposal. In addition, MS-275 has poor solubility in water, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on MS-275. One area of research is the development of more potent and selective HDAC inhibitors. Another area of research is the identification of biomarkers that can predict the response to MS-275 in cancer patients. In addition, there is a need for more studies to investigate the potential applications of MS-275 in the treatment of neurodegenerative diseases and inflammation. Finally, there is a need for more studies to investigate the safety and toxicity of MS-275 in humans.
Synthesemethoden
The synthesis of MS-275 is a complex process that involves several steps. The first step is the synthesis of 3-methylbenzoyl chloride, which is then reacted with piperazine to form 4-(3-methylbenzoyl)piperazine. This compound is then reacted with 2-styryloxazole-4-carbonitrile to form the final product, MS-275. The synthesis of MS-275 is a time-consuming process and requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Der Piperazinrest in dieser Verbindung wurde ausgiebig auf seine antibakteriellen Eigenschaften untersucht. Forscher haben sein Potenzial als antimikrobielles Mittel gegen verschiedene Bakterienstämme untersucht. Durch die Modulation der pharmakokinetischen Eigenschaften von Arzneimittelsubstanzen können Piperazinderivate wie STK874589 ihre Wirksamkeit gegen bakterielle Infektionen verbessern .
Chemische Synthese und Charakterisierung
Neben seinen biologischen Anwendungen sind die Synthese und Charakterisierung von STK874589 essenziell. Forscher haben Techniken wie HRMS, IR und NMR (1H und 13C) eingesetzt, um seine Struktur und Reinheit zu bestätigen.
Zusammenfassend lässt sich sagen, dass STK874589 vielversprechend in verschiedenen Bereichen ist, von antibakteriellen und antifungalen Anwendungen bis hin zur potenziellen Verwendung bei neurologischen Erkrankungen und der Krebsforschung. Seine einzigartige Struktur und der Piperazinrest machen ihn zu einer faszinierenden Verbindung für weitere Untersuchungen . Wenn Sie weitere Informationen benötigen oder zusätzliche Fragen haben, können Sie sich gerne melden! 😊
Safety and Hazards
Eigenschaften
IUPAC Name |
5-[4-(3-methylbenzoyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2/c1-18-6-5-9-20(16-18)23(29)27-12-14-28(15-13-27)24-21(17-25)26-22(30-24)11-10-19-7-3-2-4-8-19/h2-11,16H,12-15H2,1H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHIVRJFVRCOPK-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C=CC4=CC=CC=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)/C=C/C4=CC=CC=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-(2-fluorophenoxy)pyrimidin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2539372.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B2539373.png)

![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2539377.png)

![1-(2-aminoethyl)-5-(3-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2539381.png)
![1'-(2-(4-(Isopropylthio)phenyl)acetyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2539382.png)

![N-[2-(4-fluorophenoxy)ethyl]-2-methyl-3-nitrobenzamide](/img/structure/B2539387.png)


![(S)-5-(tert-butoxycarbonyl)-1,2,5-triazaspiro[2.4]hept-1-ene-6-carboxylic acid](/img/structure/B2539390.png)
